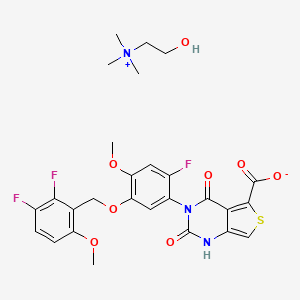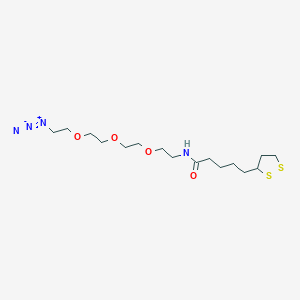![molecular formula C19H12O4 B608651 3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione CAS No. 1219104-20-7](/img/structure/B608651.png)
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LQB-118 is a synthetic compound classified as a pterocarpanquinone. It has shown significant antitumor and antiparasitic properties, particularly against acute myeloid leukemia and Leishmania amazonensis . This compound has been the subject of various studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
LQB-118 is synthesized through a series of chemical reactions involving the molecular hybridization of pterocarpans and naphthoquinones . The synthesis typically involves palladium-catalyzed oxyarylation of dihydronaphthalenes and chromenes with iodolawsone . The reaction conditions include the use of palladium catalysts and specific solvents to facilitate the formation of the desired compound.
Industrial Production Methods
While detailed industrial production methods for LQB-118 are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of palladium-catalyzed reactions and controlled reaction conditions ensures the efficient production of LQB-118 in larger quantities .
Chemical Reactions Analysis
Types of Reactions
LQB-118 undergoes several types of chemical reactions, including:
Oxidation: LQB-118 induces oxidative stress in target cells, leading to the production of reactive oxygen species.
Reduction: The compound can participate in redox reactions due to its quinone moiety.
Substitution: LQB-118 can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Reactive oxygen species production is facilitated by the presence of molecular oxygen and specific catalysts.
Reduction: Reducing agents such as sodium borohydride can be used in the reduction reactions involving LQB-118.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of LQB-118, which retain the core pterocarpanquinone structure .
Scientific Research Applications
Chemistry: LQB-118 serves as a model compound for studying redox reactions and molecular hybridization techniques.
Biology: The compound has shown significant antiparasitic activity against Leishmania amazonensis.
Medicine: LQB-118 exhibits potent antitumor effects, particularly against acute myeloid leukemia and chronic myeloid leukemia
Mechanism of Action
LQB-118 exerts its effects through several mechanisms:
Oxidative Stress: The compound induces the production of reactive oxygen species, leading to oxidative stress and apoptosis in target cells.
Mitochondrial Dysfunction: LQB-118 disrupts mitochondrial membrane potential, triggering apoptosis.
Signaling Pathways: The compound modulates various signaling pathways, including the IGF-1R/AKT/mTOR pathway, which is crucial for its antitumor activity.
Comparison with Similar Compounds
LQB-118 is unique due to its hybrid structure combining pterocarpans and naphthoquinones. Similar compounds include:
Lapachol: A naphthoquinone with antitumor activity.
Miltefosine: An antiparasitic agent used to treat leishmaniasis.
Camptothecin: A quinoline alkaloid with potent antitumor properties.
LQB-118 stands out due to its dual antitumor and antiparasitic activities, making it a versatile compound for therapeutic applications .
Properties
CAS No. |
1219104-20-7 |
|---|---|
Molecular Formula |
C19H12O4 |
Molecular Weight |
304.3 |
IUPAC Name |
3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione |
InChI |
InChI=1S/C19H12O4/c20-16-11-6-1-2-7-12(11)17(21)19-15(16)18-13(9-22-19)10-5-3-4-8-14(10)23-18/h1-8,13,18H,9H2 |
InChI Key |
BUEHOQICFGQBNY-ACJLOTCBSA-N |
SMILES |
C1C2C(C3=C(O1)C(=O)C4=CC=CC=C4C3=O)OC5=CC=CC=C25 |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LQB118; LQB 118; LQB-118 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)









